![molecular formula C11H12N2O2 B1310984 Ethyl 1-methyl-1H-indazole-3-carboxylate CAS No. 220488-05-1](/img/structure/B1310984.png)
Ethyl 1-methyl-1H-indazole-3-carboxylate
Overview
Description
Scientific Research Applications
Ethyl 1-methyl-1H-indazole-3-carboxylate: A Comprehensive Analysis of Scientific Research Applications
Antiproliferative Activity: Indazole compounds have been observed to possess significant antiproliferative activity, particularly against neoplastic cell lines. Derivatives like 3-amino-1H-indazole-1-carboxamides show potential in inhibiting cell growth at low concentrations, indicating a promising application in cancer research and therapy .
Anti-Arthritic Effects: Some indazole derivatives have been preliminarily tested on rats for their potential antiarthritic effects. This suggests that Ethyl 1-methyl-1H-indazole-3-carboxylate could be explored for its efficacy in treating arthritis and related inflammatory conditions .
Acute Toxicity Studies: The evaluation of acute toxicity is crucial in the development of new pharmaceuticals. Indazole derivatives have been subjected to such studies, which could be an important research application for Ethyl 1-methyl-1H-indazole-3-carboxylate to ensure safety and efficacy .
Chemical Synthesis and Modification: Indazoles serve as key intermediates in chemical synthesis. Ethyl 1-methyl-1H-indazole-3-carboxylate could be used in various synthetic pathways to create novel compounds with potential therapeutic applications .
Safety and Hazards
Ethyl 1H-indazole-3-carboxylate is recommended for use as laboratory chemicals . Uses advised against include food, drug, pesticide, or biocidal product use . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Mechanism of Action
Target of Action
Indazole derivatives, such as Ethyl 1-methyl-1H-indazole-3-carboxylate, have been found to inhibit, regulate, and/or modulate certain kinases, including CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in various cellular processes, including cell cycle regulation and response to DNA damage .
Mode of Action
It is believed that the compound interacts with its target kinases, leading to their inhibition, regulation, or modulation . This interaction can result in changes in cellular processes controlled by these kinases, such as cell cycle progression and DNA damage response .
Biochemical Pathways
The biochemical pathways affected by Ethyl 1-methyl-1H-indazole-3-carboxylate are likely related to the functions of its target kinases. For instance, CHK1 and CHK2 are involved in the DNA damage response pathway, playing a critical role in cell cycle checkpoints . By inhibiting these kinases, the compound could potentially affect this pathway, leading to alterations in cell cycle progression and DNA repair mechanisms .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 162-163°c . It is slightly soluble in chloroform and methanol , which could potentially influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of Ethyl 1-methyl-1H-indazole-3-carboxylate’s action are likely to be related to its impact on its target kinases. For instance, by inhibiting CHK1 and CHK2, the compound could potentially disrupt cell cycle checkpoints, leading to alterations in cell proliferation . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 1-methyl-1H-indazole-3-carboxylate. For instance, the compound’s stability could be affected by temperature, as it is known to melt at 162-163°C . Additionally, its solubility in different solvents could influence its absorption and distribution in the body . .
properties
IUPAC Name |
ethyl 1-methylindazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBXCNIZWSOGIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427630 | |
Record name | Ethyl 1-methyl-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-1H-indazole-3-carboxylate | |
CAS RN |
220488-05-1 | |
Record name | Ethyl 1-methyl-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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